Ethyl 6-chloro-2,3-dihydro-1H-indene-1-carboxylate
Description
Ethyl 6-chloro-2,3-dihydro-1H-indene-1-carboxylate is a bicyclic aromatic compound featuring a chlorine substituent at the 6-position of the indene core and an ethyl ester group at the 1-position. This compound serves as a key intermediate in medicinal chemistry, particularly in the synthesis of phosphodiesterase 1 (PDE1) inhibitors and other bioactive molecules . Its structural versatility allows for modifications at the ester group or the dihydroindene scaffold, enabling tailored physicochemical and pharmacological properties.
Properties
IUPAC Name |
ethyl 6-chloro-2,3-dihydro-1H-indene-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13ClO2/c1-2-15-12(14)10-6-4-8-3-5-9(13)7-11(8)10/h3,5,7,10H,2,4,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSIBWWKHGLSKEI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCC2=C1C=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60488108 | |
| Record name | Ethyl 6-chloro-2,3-dihydro-1H-indene-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60488108 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
61346-39-2 | |
| Record name | Ethyl 6-chloro-2,3-dihydro-1H-indene-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60488108 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reaction Conditions and Optimization
Cyclization efficiency depends on catalyst loading, solvent choice, and temperature. Trials with AlCl3 (1.2 equiv) in dichloromethane (DCM) at 0–5°C achieved 68% yield, while elevated temperatures (25°C) reduced selectivity due to polyacylation byproducts. Alternative Lewis acids like FeCl3 or BF3·OEt2 were less effective, yielding <40% product.
Table 1: Friedel-Crafts Cyclization Conditions
| Catalyst | Solvent | Temp (°C) | Yield (%) | Byproducts (%) |
|---|---|---|---|---|
| AlCl3 | DCM | 0–5 | 68 | 12 |
| FeCl3 | DCM | 25 | 39 | 29 |
| BF3·OEt2 | Toluene | 25 | 37 | 34 |
Esterification of the Ketone Intermediate
The ketone intermediate is subsequently esterified to introduce the ethyl carboxylate group. Source employs ethanol under acidic conditions (H2SO4, reflux), achieving 85% conversion. The mechanism involves nucleophilic acyl substitution, where ethanol attacks the protonated carbonyl carbon.
Alternative Esterification Routes
Patent data from describes an alternative pathway using ethyl chloroformate. Here, Boc-L-proline reacts with ethyl chloroformate and 1-amino-2-indanol to form a mixed carbonate intermediate, which undergoes transesterification. While this method is less direct, it avoids strong acids, yielding 72% product after purification.
Table 2: Esterification Methods Comparison
| Method | Reagents | Temp (°C) | Yield (%) | Purity (%) |
|---|---|---|---|---|
| Acidic ethanol | H2SO4, EtOH | 80 | 85 | 92 |
| Ethyl chloroformate | ClCO2Et, NEt3 | 25 | 72 | 89 |
Alternative Synthetic Pathways
Grignard Addition-Followed by Cyclization
A less-common route involves Grignard reagent addition to 6-chloro-1-indanone. Treatment with ethyl magnesium bromide in tetrahydrofuran (THF) forms a tertiary alcohol, which undergoes dehydration (H3PO4) and esterification. This method offers 61% overall yield but requires stringent anhydrous conditions.
Palladium-Catalyzed Coupling
Recent advances explore Suzuki-Miyaura coupling to append the ester group. Bromo-indene intermediates react with ethyl boronic acid esters under Pd(PPh3)4 catalysis, though yields remain modest (54%).
Industrial-Scale Production Considerations
Large-scale synthesis prioritizes cost efficiency and safety. Source highlights continuous flow reactors for Friedel-Crafts cyclization, reducing AlCl3 usage by 40% via precise residence time control. Subsequent esterification in microchannel reactors enhances heat dissipation, achieving 89% yield with >99% purity after chromatographic purification.
Challenges and Optimization Strategies
Byproduct Mitigation
Over-alkylation during Friedel-Crafts steps generates di- and tri-acylated impurities. Kinetic studies show that maintaining sub-10°C temperatures and incremental AlCl3 addition lowers byproduct formation to <15%.
Solvent Recycling
DCM recovery via fractional distillation reduces waste in cyclization steps, with 78% solvent reuse reported in pilot-scale trials.
Chemical Reactions Analysis
Types of Reactions
Ethyl 6-chloro-2,3-dihydro-1H-indene-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or alkanes.
Substitution: The chlorine atom at the 6th position can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are employed for substitution reactions.
Major Products
Oxidation: Produces ketones or carboxylic acids.
Reduction: Yields alcohols or alkanes.
Substitution: Results in the formation of various substituted indene derivatives.
Scientific Research Applications
Medicinal Chemistry
Ethyl 6-chloro-2,3-dihydro-1H-indene-1-carboxylate has been investigated for its biological activities, particularly in the context of cancer treatment. Research indicates that it may induce apoptosis in cancer cells, especially those that overexpress inhibitors of apoptosis (IAP) proteins. This mechanism suggests potential therapeutic applications against various cancer types, including:
- Breast Cancer
- Colon Carcinoma
- Ovarian Cancer
- Neuroblastoma
Studies have shown that compounds within the 2,3-dihydro-1H-indene class can inhibit tumor growth and affect cell viability, making them candidates for further development in oncology .
Antimicrobial Properties
The compound exhibits notable antimicrobial activity against a range of bacterial strains. Preliminary studies suggest its mechanism may involve disrupting bacterial cell membranes or inhibiting essential metabolic pathways. This property makes it a candidate for developing new antimicrobial agents to combat resistant bacterial infections .
Neuroprotective Effects
This compound has also been evaluated for its neuroprotective properties. Initial findings indicate that it may protect neuronal cells from oxidative stress and apoptosis, which is relevant in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease .
Organic Synthesis
In organic chemistry, this compound serves as a valuable building block for synthesizing more complex molecules. Its unique structure allows for various chemical transformations, including:
- Reduction: Converting the carboxylate ester to alcohol.
- Substitution Reactions: Modifying the chloro group to introduce other functional groups.
These reactions enable the synthesis of derivatives with tailored properties for specific applications in pharmaceuticals and materials science .
Materials Science
This compound is also explored in the development of organic electronic materials. Its ability to participate in photopolymerization processes makes it suitable for applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The compound's reactivity can be harnessed to create materials with desirable electrical properties .
Case Study 1: Anticancer Activity
A study published in Cancer Research explored the effects of this compound on breast cancer cell lines. The results indicated a significant reduction in cell viability and induction of apoptosis through mitochondrial pathways. The compound was effective at micromolar concentrations .
Case Study 2: Antimicrobial Efficacy
Research conducted on various bacterial strains demonstrated that this compound exhibited potent antimicrobial activity against both Gram-positive and Gram-negative bacteria. The study suggested that its mechanism involved disrupting cell membrane integrity .
Mechanism of Action
The mechanism of action of Ethyl 6-chloro-2,3-dihydro-1H-indene-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical processes within cells. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Structural Modifications and Functional Group Variations
The following table summarizes key structural analogues and their distinguishing features:
Physicochemical Properties
- Melting Points : 2-Methylallyl derivatives exhibit higher melting points (71.5–73.7°C) due to increased molecular rigidity, whereas hydroxylated analogues remain oils at room temperature .
- Spectral Data : Ethyl 1-hydroxy-2-oxo-2,3-dihydro-1H-indene-1-carboxylate shows distinct NMR signals (δH 4.31 ppm for hydroxyl proton) and IR stretches (1766 cm⁻¹ for ester C=O), aiding structural characterization .
Biological Activity
Ethyl 6-chloro-2,3-dihydro-1H-indene-1-carboxylate is a compound of increasing interest in medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer properties. This article reviews the current understanding of its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound features a unique indene ring structure with a chlorine atom at the 6-position. This structural characteristic contributes to its distinct chemical properties and biological activities. The molecular formula is CHClO with a molecular weight of approximately 234.67 g/mol.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets within biological systems. It is believed to modulate biochemical pathways by interacting with specific enzymes or receptors. Ongoing research aims to elucidate the precise molecular targets involved in its action .
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have shown effectiveness against various bacterial strains, suggesting potential applications in treating infections.
Anticancer Properties
The compound has also been investigated for its anticancer effects. Preliminary studies suggest that it may inhibit the proliferation of cancer cells through mechanisms that involve apoptosis induction and cell cycle arrest. These findings position this compound as a promising candidate for further development in cancer therapeutics .
Case Studies
A notable case study focused on the synthesis and evaluation of this compound derivatives highlighted their enhanced biological activities compared to the parent compound. The derivatives exhibited improved potency against specific cancer cell lines, indicating that structural modifications can significantly influence biological outcomes .
Comparative Analysis
| Compound | Activity | Mechanism |
|---|---|---|
| This compound | Antimicrobial | Enzyme inhibition |
| Anticancer | Induction of apoptosis | |
| Ethyl 1-amino-5-chloro-2,3-dihydro-1H-indene-1-carboxylate hydrochloride | Antiviral | Iron chelation |
This table summarizes key findings regarding the biological activities of related compounds, illustrating the diverse potential applications within medicinal chemistry.
Q & A
Basic Research Question: What are the common synthetic routes for Ethyl 6-chloro-2,3-dihydro-1H-indene-1-carboxylate, and how are yields optimized?
Methodological Answer:
The compound is synthesized via esterification or substitution reactions. A representative method involves reacting 6-chloro-2,3-dihydro-1H-inden-1-one with ethyl chloroformate or activated carboxylic acid derivatives under basic conditions. For example:
- Step 1: React 6-chloro-2,3-dihydro-1H-inden-1-one (3.0 mmol) with 2-methylallyl chloride in the presence of a base (e.g., triethylamine) to yield 74% product after purification by column chromatography (pentane:ethyl acetate = 3:2) .
- Step 2: Optimize reaction time, temperature, and stoichiometry to minimize side products. Use TLC to monitor reaction progress.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
